molecular formula C6H6Br2O3S B14054430 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide CAS No. 101857-61-8

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide

Cat. No.: B14054430
CAS No.: 101857-61-8
M. Wt: 317.99 g/mol
InChI Key: LJIZARRURQIJHB-UHFFFAOYSA-N
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Description

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the oxathiin family, characterized by a heterocyclic ring containing both oxygen and sulfur atoms. The presence of bromine atoms and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide typically involves the bromination of a precursor oxathiin compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. The specific steps may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high efficiency and minimal by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted oxathiin compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the oxathiin ring play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Oxathiin, 3-bromo-4,6-dimethyl-, 2,2-dioxide
  • 1,2-Oxathiin, 3-chloro-4-(chloromethyl)-6-methyl-, 2,2-dioxide
  • 1,2-Oxathiin, 3-iodo-4-(iodomethyl)-6-methyl-, 2,2-dioxide

Uniqueness

1,2-Oxathiin, 3-bromo-4-(bromomethyl)-6-methyl-, 2,2-dioxide stands out due to its specific bromine substitution pattern, which imparts unique reactivity and properties compared to its chloro and iodo analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and interactions.

Properties

CAS No.

101857-61-8

Molecular Formula

C6H6Br2O3S

Molecular Weight

317.99 g/mol

IUPAC Name

3-bromo-4-(bromomethyl)-6-methyloxathiine 2,2-dioxide

InChI

InChI=1S/C6H6Br2O3S/c1-4-2-5(3-7)6(8)12(9,10)11-4/h2H,3H2,1H3

InChI Key

LJIZARRURQIJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S(=O)(=O)O1)Br)CBr

Origin of Product

United States

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